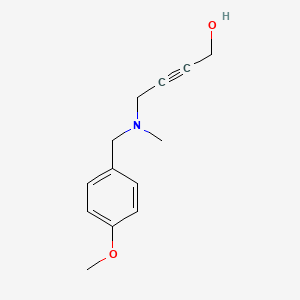

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

Description

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl-methylamino]but-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14(9-3-4-10-15)11-12-5-7-13(16-2)8-6-12/h5-8,15H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSFXVOCKFXXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCO)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL involves several steps:

-

Synthetic Route: : One common synthetic route includes the reaction of 4-methoxybenzyl chloride with methylamine to form 4-methoxybenzylmethylamine. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.

-

Industrial Production: : Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles like halides or amines replace the methoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below contrasts key attributes of 4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-OL with two analogs:

Physicochemical and Reactivity Differences

- Solubility: The tertiary amine and methoxybenzyl group in the target compound reduce water solubility compared to 4-aminobut-2-yn-1-ol, which has a primary amine . 4-(4-Methoxyphenyl)but-3-yn-2-one’s ketone group further decreases polarity, favoring organic solvents like dichloromethane .

- Reactivity: The hydroxyl group in the target compound enables hydrogen bonding, while its tertiary amine may participate in alkylation or acylation reactions. In contrast, 4-aminobut-2-yn-1-ol’s primary amine is more nucleophilic, making it suitable for Schiff base formation . The ketone in 4-(4-Methoxyphenyl)but-3-yn-2-one undergoes nucleophilic additions (e.g., Grignard reactions), a reactivity absent in the alcohol-containing analogs .

Spectroscopic Characterization :

- NMR data for related compounds (e.g., δ 120.8 ppm for aromatic carbons, δ 55.1 ppm for methoxy groups) suggest the target compound’s methoxybenzyl and alkyne protons would resonate similarly .

Biological Activity

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butynol moiety, which is significant for its biological activity. The presence of the methoxybenzyl and methylamino groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of interest:

- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound may possess antiviral properties. For instance, related compounds have shown efficacy against Hepatitis B virus (HBV), indicating that modifications in structure can lead to enhanced antiviral activity .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.

- Antimicrobial Activity : There is evidence suggesting that compounds with a methoxybenzyl group exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds indicate their potential as antibacterial agents .

Antiviral Activity

A study examining the anti-HBV activity of structurally related compounds reported:

- IC50 Values : The IC50 values for related compounds were found to be in the range of 1.99 µM to 3.30 µM against HBV, demonstrating significant antiviral efficacy .

| Compound | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 | 1.99 | 58 |

| Lamivudine (3TC) | 7.37 | >440 |

Anticancer Activity

Research on similar compounds has demonstrated their ability to:

- Induce apoptosis through modulation of Bcl-2 and Bax gene expressions.

- Arrest the cell cycle at the G2/M phase, leading to reduced proliferation in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.28 |

| PC-3 | 0.33 |

Antimicrobial Activity

Compounds related to this compound have shown promising antimicrobial effects:

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 4 |

Case Studies

Several case studies have highlighted the therapeutic potential of methoxybenzyl derivatives:

- Study on Antiviral Efficacy : A derivative was tested for its ability to inhibit HBV replication in vitro, showing promising results that warrant further investigation into its mechanism of action.

- Anticancer Efficacy in Xenograft Models : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in human cancer xenograft models, indicating their potential as effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.